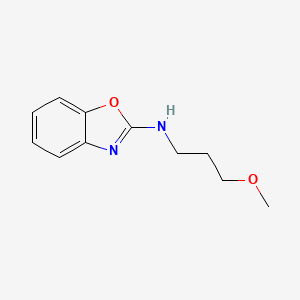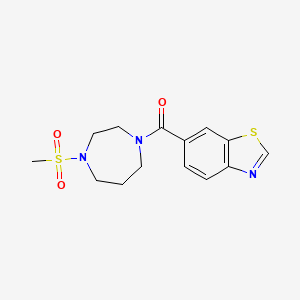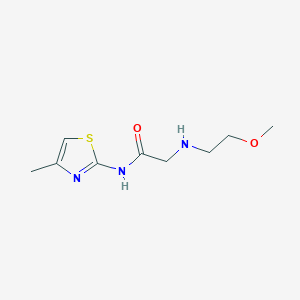
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide, also known as DBX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBX belongs to the class of compounds known as benzodioxepines, which are known to exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide exhibits anxiolytic, sedative, and anticonvulsant effects in animal models. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been investigated for its potential as a novel antidepressant and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is not fully understood, but it is believed to act on the GABAergic system. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which are known to play a key role in the regulation of anxiety, sedation, and seizure activity. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide can reduce anxiety and increase sedation in animal models. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has also been investigated for its potential as a novel antidepressant and has shown promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is that it exhibits a range of biological activities, making it a versatile compound for scientific research. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in lab experiments. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many future directions for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide research. One area of research is the development of novel antidepressants based on the structure of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide. Another area of research is the investigation of the neuroprotective effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in animal models of neurodegenerative diseases. Additionally, the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide should be further investigated to better understand its effects on the GABAergic and glutamatergic systems. Finally, the safety and efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in humans should be investigated to determine its potential as a therapeutic agent.
Synthesemethoden
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide can be synthesized using a variety of methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methylbutyraldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. These methods have been reported in the literature and have been shown to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide in good yields and high purity.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-14(16)15-11-4-5-12-13(9-11)18-7-3-6-17-12/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXNVFGLRNDEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)

![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)


![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)
![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)
![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)